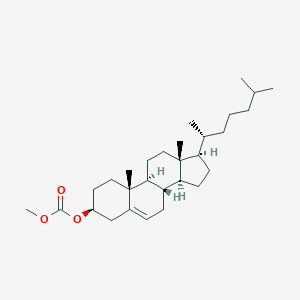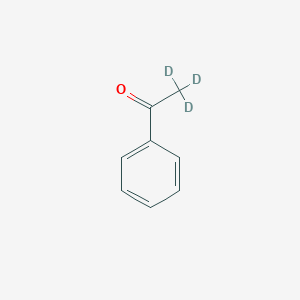
Aceto-D3-phenon
Übersicht
Beschreibung
Acetophenone-alpha,alpha,alpha-d3 is a deuterated compound that is closely related to acetophenone, a compound with a rich photochemistry and diverse applications in organic synthesis. Acetophenone itself is known for its ability to undergo various chemical reactions and form complexes with other molecules, as well as its use in the synthesis of heterocyclic compounds .
Synthesis Analysis
The synthesis of acetophenone derivatives can be achieved through various methods. For instance, the electrochemical reduction of acetophenone in the presence of cyclodextrins leads to the formation of dimers, with the structures determined to be similar to those obtained in aqueous basic medium . Additionally, a novel method for the synthesis of α-chloroacetophenone using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) has been described, which is effective for substituted acetophenones . Furthermore, the synthesis of a photochemically active bifunctional reagent for the cross-linking of biopolymers has been achieved by a series of reactions starting from 3,5-dinitrobenzoyl chloride and leading to 5-azido-3-nitro-ω-bromo-acetophenone .
Molecular Structure Analysis
The molecular structure of acetophenone and its derivatives has been extensively studied. PM3 molecular orbital calculations have been performed on the complexation of α-cyclodextrin with acetophenone, revealing the preferred orientation of the acetyl group near the secondary hydroxyl rim of the cyclodextrin cavity . Structural studies using X-ray powder diffraction have been conducted on o-hydroxyacetophenone derivatives, highlighting the interplay of weak intermolecular interactions in their crystal packing . Additionally, rotational studies on acetophenone and its monohydrate have provided an accurate structural description of the carbon skeleton and the nature of non-covalent interactions in the complex .
Chemical Reactions Analysis
Acetophenone is involved in various chemical reactions. The photochemical generation of triplet acetophenone has been theoretically studied, showing that excitation to different singlet excited states leads to distinct photochemical outcomes . The asymmetric hydrogenation of acetophenone by chiral catalysts has been unraveled, revealing that the hydride transfer is enantio- and rate-determining, and that the catalytic cycle does not involve certain previously suggested intermediates . Acetophenone has also been utilized in the synthesis of many heterocyclic compounds, demonstrating its versatility as a synthon in multicomponent reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetophenone derivatives have been characterized through various spectroscopic techniques. Infrared and Raman spectroscopies, combined with Density Functional Theory (DFT) calculations, have been used to study the structural and vibrational properties of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone . These studies provide insights into the electronic delocalization and topological properties of electronic charge density in the molecules.
Wissenschaftliche Forschungsanwendungen
Organische Synthese Zwischenprodukte
Aceto-D3-phenon dient als wichtiges Zwischenprodukt in der organischen Synthese. Seine deuterierte Form ist besonders wertvoll bei der Synthese markierter Verbindungen, um Reaktionsmechanismen zu verfolgen und zu untersuchen. Die α-Bromierung von Acetophenonderivaten, einschließlich this compound, ist eine bedeutende Reaktion in der organischen Chemie, die zur Herstellung von α-bromierten Produkten führt . Diese Produkte sind wichtige Zwischenprodukte für weitere chemische Umwandlungen, die in der Herstellung von Pharmazeutika, Pestiziden und anderen Chemikalien verwendet werden .
Lehre und experimentelle Pädagogik
In pädagogischen Einrichtungen werden this compound-Derivate verwendet, um wichtige Konzepte in der organischen Chemie zu vermitteln. Innovative Experimente mit der Bromierung dieser Derivate helfen den Studenten, Reaktionsprinzipien zu verstehen, die wissenschaftliche Kompetenz zu verbessern und praktische Fähigkeiten zu fördern . Solche Experimente sind so konzipiert, dass sie sicher, kostengünstig und wiederholbar sind, was sie ideal für die Integration in Bachelor-Chemie-Lehrpläne macht.
Elektrochemische Studien
Die Derivate der Verbindung werden in katalysierungsfreien α-Bromierungsreaktionen durch Zweiphasenelektrolyse verwendet, was eine Methode von Interesse in der elektrochemischen Forschung ist . Dieser Prozess führt zu hohen Ausbeuten an α-Brom-Acetophenonen mit hoher Selektivität und bietet einen grünen und effizienten Ansatz zur Synthese von bromierten Ketonen.
Forschung zur biologischen Aktivität
Acetophenon-Derivate, einschließlich this compound, werden auf ihre biologischen Aktivitäten untersucht. Zum Beispiel wirken Phenacylbromid-Derivate als Schutzgruppen während der Peptidsynthese und tragen zur Inhibition von Proteintyrosinphosphatasen wie SHP-1 und PTP1B bei, die in der medizinischen Chemie relevant sind .
Umwelt- und ökologische Studien
In der ökologischen Forschung werden Acetophenon und seine Derivate auf ihre Auswirkungen auf das Verhalten von Wildtieren untersucht. So konnte beispielsweise gezeigt werden, dass Acetophenon bei bestimmten Mückenarten ein positives Flugverhalten hervorruft, was Auswirkungen auf das Verständnis von Insekten-Pflanzen-Interaktionen und die Entwicklung von Schädlingsbekämpfungsstrategien haben kann .
Synthese von fluorierten Verbindungen
This compound wird bei der Erzeugung von α,α-Difluoroenolaten aus Difluoroacetophenonen verwendet, die dann zur Synthese von polyfluorierten β-Hydroxyketonen eingesetzt werden . Diese Reaktionen ermöglichen einen neuartigen Zugang zu Difluoroenolaten, die wertvolle fluorierte Synthone zur Herstellung von Arzneimitteln sind.
Wirkmechanismus
Target of Action
Aceto-D3-phenone, also known as 2,2,2-trideuterio-1-phenylethanone or Acetophenone-alpha,alpha,alpha-d3, is a derivative of acetophenone, a simple ketone that has been found to interact with various microorganisms .
Mode of Action
Acetophenone derivatives have been studied for their antifungal properties . These compounds can change the permeability of the cell membrane and affect the growth of the hyphae, leading to their death .
Biochemical Pathways
Acetophenone, the parent compound of Aceto-D3-phenone, is involved in multiple interactions with various microorganisms . It is a metabolite that plays a role in the biochemical pathways of these organisms . Acetogens, a type of bacteria, have a characteristic biochemical pathway of CO2 reduction to acetyl-CoA, termed the reductive acetyl-CoA pathway or the Wood‒Ljungdahl pathway
Result of Action
Acetophenone derivatives have been shown to exhibit antifungal properties by affecting the cell membrane permeability and hyphae growth of certain fungi .
Action Environment
The action of Aceto-D3-phenone may be influenced by various environmental factors. For instance, the phosphorescence of acetophenone, a related compound, is marked by environmental perturbations superimposed on pseudo‐Jahn‐Teller interactions . This results in an environmentally sensitive potential surface for the lowest triplet state . The stability and efficacy of Aceto-D3-phenone could similarly be influenced by its environment.
Eigenschaften
IUPAC Name |
2,2,2-trideuterio-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLFJPFCHCOCG-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169976 | |
| Record name | Acetophenone-alpha,alpha,alpha-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17537-31-4 | |
| Record name | Acetophenone-alpha,alpha,alpha-d3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017537314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone-alpha,alpha,alpha-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17537-31-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Q & A
Q1: How does deuteration of the methyl group in acetophenone, resulting in acetophenone-α,α,α-d3, impact its phosphorescence compared to the non-deuterated form?
A1: The research primarily explores how environmental factors and deuteration influence the phosphorescence of acetophenone. Specifically, substituting the methyl hydrogens with deuterium in acetophenone-α,α,α-d3 leads to noticeable changes in the molecule's vibronic lifetimes and the temperature dependence of its phosphorescence. [] These changes are attributed to alterations in the vibrational energy levels within the molecule due to the heavier deuterium atoms. This effect is particularly relevant because the research links the observed phosphorescence behavior to interactions between the closely spaced 3ππ and 3nπ excited states of acetophenone, which are sensitive to even subtle energy level shifts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

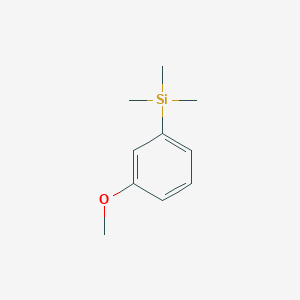
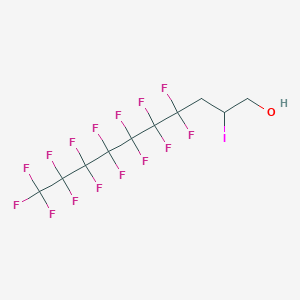
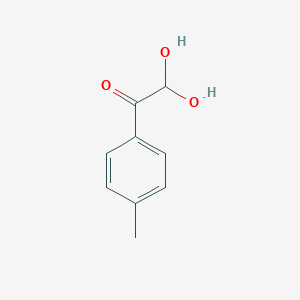
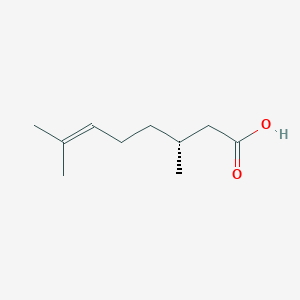
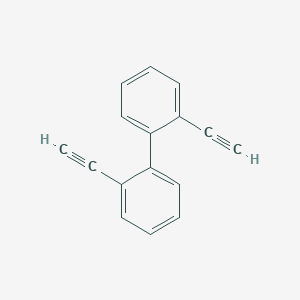
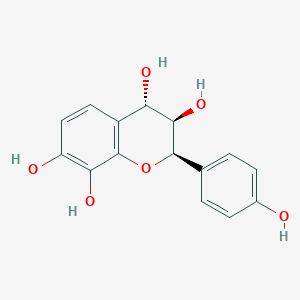
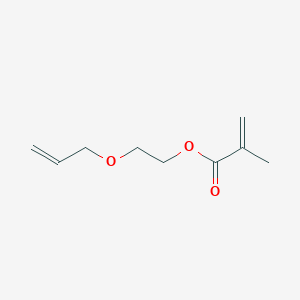
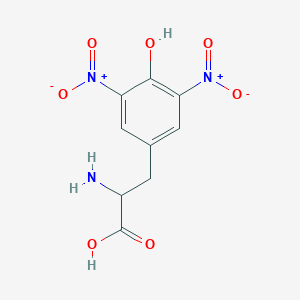
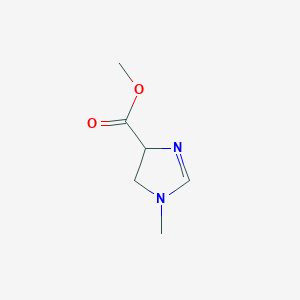
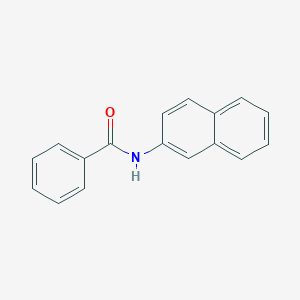
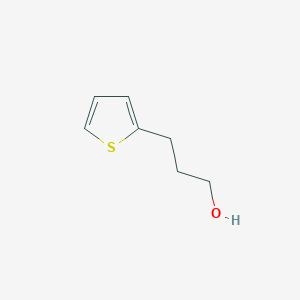
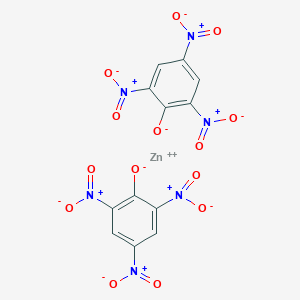
![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)
